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molecular formula C10H13FN2 B089578 1-(2-Fluorophenyl)piperazine CAS No. 1011-15-0

1-(2-Fluorophenyl)piperazine

Cat. No. B089578
M. Wt: 180.22 g/mol
InChI Key: IVTZRJKKXSKXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981084B2

Procedure details

2-Fluoroaniline (4.0 g, 36.0 mmol) and bis-(2-chloroethyl)-amine hydrochloride (6.4 g, 36.0 mmol) were dissolved in n-butanol (40 mL) and potassium carbonate (12.0 g, 86.8 mmol) was added. The reaction mixture was heated to 100° C. for 16 h, cooled to room temperature, and concentrated under reduced pressure. The crude reaction mixture was diluted with 10% MeOH in CHCl3 and filtered. The clear filtrate was concentrated under reduced pressure to get 1-(2-fluorophenyl)piperazine (2.0 g, yield 31%), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 9.95 (br s, 1H), 7.12-6.95 (m, 4H), 3.43 (br s, 8H). MS (ESI) m/z: Calculated for C10H13FN2: 180.11. found: 180.9 (M+H)+
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl.Cl[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]Cl.C(=O)([O-])[O-].[K+].[K+]>C(O)CCC.CO.C(Cl)(Cl)Cl>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[N:4]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
6.4 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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